

Application Notes and Protocols for Amethopterin-d3 in Cancer Cell Line Research

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Compound of Interest

Compound Name: Amethopterin-d3

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These application notes provide a comprehensive overview of the use of **Amethopterin-d3** in cancer cell line research, focusing on its primary application as an internal standard for the quantitative analysis of its unlabeled counterpart, Amethopterin (Methotrexate). Detailed experimental protocols and visualizations of key cellular pathways are included to facilitate the design and execution of robust in vitro studies.

Application Notes

Amethopterin, a potent antifolate agent, is a cornerstone of chemotherapy for various cancers, including acute lymphoblastic leukemia, breast cancer, and non-Hodgkin lymphoma.[1][2] Its therapeutic efficacy stems from its ability to inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway.[1][3][4] This inhibition disrupts the synthesis of tetrahydrofolate (THF), a vital cofactor for the production of purines and pyrimidines, which are the building blocks of DNA and RNA.[2][5] Consequently, the proliferation of rapidly dividing cancer cells is halted.

Amethopterin-d3 is the deuterium-labeled version of Amethopterin.[3] The incorporation of stable heavy isotopes makes it an ideal internal standard for quantitative analysis by mass spectrometry-based techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).[3][6][7] In cancer cell line research, precise quantification of intracellular Amethopterin and its active metabolites, the polyglutamates (MTXPGs), is crucial for understanding its pharmacokinetics, pharmacodynamics, and mechanisms of drug resistance.[1][8]

Amethopterin-d3 is used to normalize for variations in sample preparation and instrument response, ensuring accurate and reproducible measurements.[6]

Mechanism of Action of Amethopterin

Amethopterin enters cancer cells primarily through the reduced folate carrier (SLC19A1).[1][9] Once inside the cell, it is converted into a series of more active and retained forms, the methotrexate polyglutamates (MTXPGs), by the enzyme folylpolyglutamate synthetase (FPGS).[1][9] These polyglutamated forms are potent inhibitors of not only DHFR but also other key enzymes in the folate pathway, such as thymidylate synthase (TYMS) and 5-aminoimidazole-4-carboxamide ribonucleotide transformylase (AICART).[2] The accumulation of MTXPGs within the cell leads to a depletion of the precursors necessary for DNA and RNA synthesis, ultimately triggering cell cycle arrest and apoptosis.[2][10] The enzyme γ-glutamyl hydrolase (GGH) counteracts this effect by converting MTXPGs back to the less retained Amethopterin.[1][8]

Quantitative Data

The following tables summarize quantitative data on the effects of Amethopterin on various cancer cell lines.

Table 1: Intracellular Concentrations of Amethopterin Polyglutamates (MTX-PGs) in Different Cancer Cell Lines

Cell Line	Amethopterin Concentration (μM)	Intracellular MTX-PG1 (pmol/ 10^6 cells)	Intracellular MTX-PG2-7 (pmol/ 10^6 cells)
A549	0.03	~0.5	~0.2
0.1	~1.0	~0.5	
0.3	~1.8	~1.0	
1	~2.5	~2.0	
3	~3.0	~3.0	
BEL-7402	0.03	~0.8	~0.3
0.1	~1.5	~0.8	
0.3	~2.5	~1.5	
1	~3.5	~2.8	
3	~4.0	~4.0	
MHCC97H	0.03	~1.0	~0.5
0.1	~2.0	~1.2	
0.3	~3.0	~2.0	
1	~4.5	~3.5	
3	~5.0	~5.0	
Data is approximated from graphical representations in the cited literature.[8]			

Table 2: Viability of Human Melanoma Cell Lines after Amethopterin Treatment

Cell Line	Amethopterin Concentration (μM)	Treatment Duration (h)	% Viability
A375	1	72	~60%
Hs294T	1	72	~75%
MeWo	1	72	~80%
SK-MEL-28	1	72	~85%

Data is approximated from graphical representations in the cited literature.[\[10\]](#)

Experimental Protocols

Protocol 1: Determination of Amethopterin IC50 in a Cancer Cell Line

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Amethopterin in a chosen cancer cell line using a luminescence-based cell viability assay.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Amethopterin
- **Amethopterin-d3** (for other applications, not this protocol)
- 96-well clear-bottom white plates
- Luminescence-based cell viability assay kit
- Plate reader with luminescence detection capabilities

- Phosphate-buffered saline (PBS)
- Trypsin-EDTA

Procedure:

- Cell Seeding:
 1. Culture the cancer cell line in complete medium to ~80% confluency.
 2. Harvest the cells using Trypsin-EDTA and resuspend in fresh complete medium.
 3. Count the cells and adjust the density to 5×10^4 cells/mL.[8]
 4. Seed 100 μ L of the cell suspension into each well of a 96-well plate.
 5. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
- Amethopterin Treatment:
 1. Prepare a stock solution of Amethopterin in a suitable solvent (e.g., DMSO or PBS).
 2. Perform serial dilutions of the Amethopterin stock solution in complete medium to achieve a range of final concentrations (e.g., 0.01, 0.03, 0.1, 0.3, 1, 3, 10, and 30 μ M).[8]
 3. Include a vehicle control (medium with the same concentration of solvent as the highest Amethopterin concentration).
 4. Carefully remove the medium from the wells and add 100 μ L of the prepared Amethopterin dilutions or vehicle control.
 5. Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[10]
- Cell Viability Assay:
 1. Equilibrate the plate and the cell viability assay reagent to room temperature.
 2. Add the recommended volume of the assay reagent to each well.

3. Mix the contents of the wells by gentle shaking on a plate shaker for 2 minutes.
 4. Incubate the plate at room temperature for 10 minutes, protected from light.
 5. Measure the luminescence using a plate reader.
- Data Analysis:
 1. Subtract the average background luminescence (from wells with medium only) from all experimental readings.
 2. Normalize the data to the vehicle control (set to 100% viability).
 3. Plot the percentage of cell viability against the logarithm of the Amethopterin concentration.
 4. Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.

Protocol 2: Quantification of Intracellular Amethopterin and its Polyglutamates using LC-MS/MS

This protocol describes the extraction and quantification of Amethopterin and its polyglutamates from cancer cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Amethopterin-d3** as an internal standard.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Amethopterin
- **Amethopterin-d3**
- 6-well plates

- Phosphate-buffered saline (PBS), ice-cold
- Methanol, ice-cold
- Water, LC-MS grade
- Formic acid, LC-MS grade
- Solid-phase extraction (SPE) columns
- Sonicator
- Centrifuge
- LC-MS/MS system

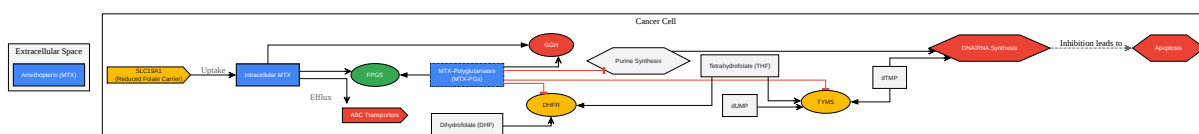
Procedure:

- Cell Culture and Treatment:
 1. Seed 1×10^6 cells per well in 6-well plates and incubate for 24 hours.[8]
 2. Treat the cells with various concentrations of Amethopterin (e.g., 0.03, 0.1, 0.3, 1, and 3 μM) for a specified time (e.g., 24 hours).[8]
- Cell Lysis and Extraction:
 1. After treatment, place the plates on ice and aspirate the medium.
 2. Wash the cells twice with ice-cold PBS.
 3. Add 1 mL of ice-cold methanol to each well and scrape the cells.
 4. Transfer the cell lysate to a microcentrifuge tube.
 5. Spike the lysate with a known concentration of **Amethopterin-d3** as an internal standard.
 6. Sonicate the samples on ice to ensure complete cell lysis.

7. Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the cell debris.
 8. Transfer the supernatant to a new tube.
- Sample Clean-up (optional but recommended):
 1. Condition an SPE column according to the manufacturer's instructions.
 2. Load the supernatant onto the SPE column.
 3. Wash the column to remove interfering substances.
 4. Elute the analytes (Amethopterin, MTXPGs, and **Amethopterin-d3**) with an appropriate solvent.
 5. Evaporate the eluate to dryness under a gentle stream of nitrogen.
 6. Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
 - LC-MS/MS Analysis:
 1. Set up the LC-MS/MS system with an appropriate column and mobile phases for the separation of Amethopterin and its polyglutamates.
 2. Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for Amethopterin, each MTXPG, and **Amethopterin-d3**.
 3. Inject the prepared samples and a series of calibration standards (containing known concentrations of Amethopterin and a constant concentration of **Amethopterin-d3**).
 - Data Analysis:
 1. Integrate the peak areas for each analyte and the internal standard.
 2. Calculate the peak area ratio of each analyte to the internal standard.
 3. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

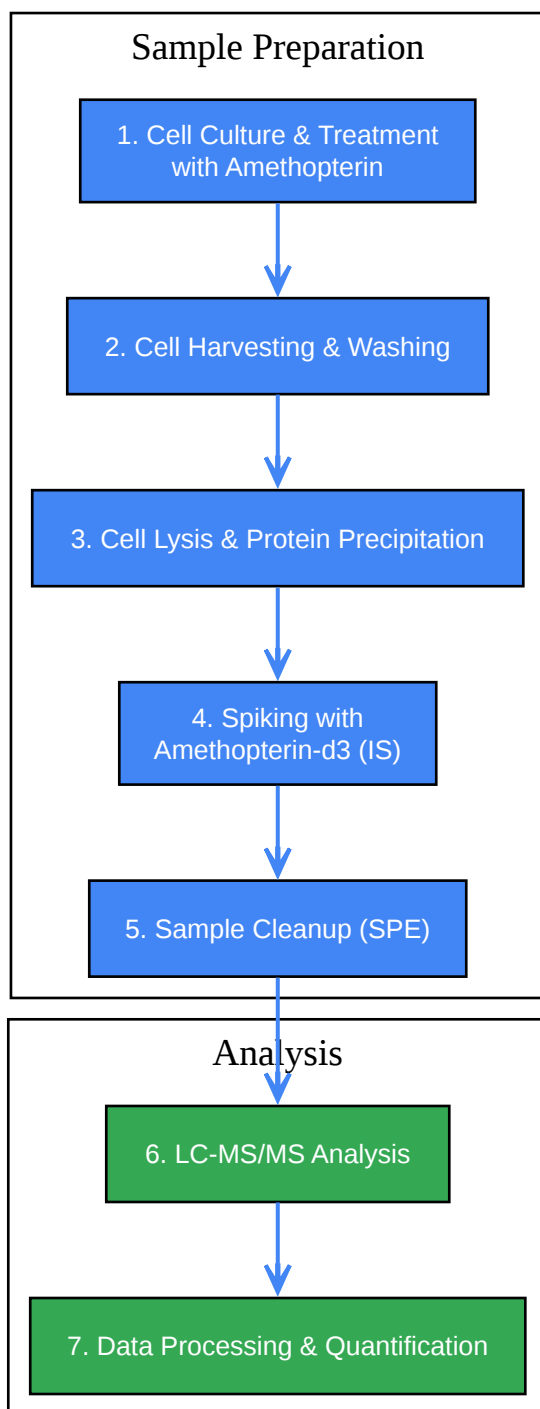
- Determine the concentration of Amethopterin and its polyglutamates in the cell samples from the calibration curve.
- Normalize the concentrations to the number of cells from which they were extracted.

Visualizations



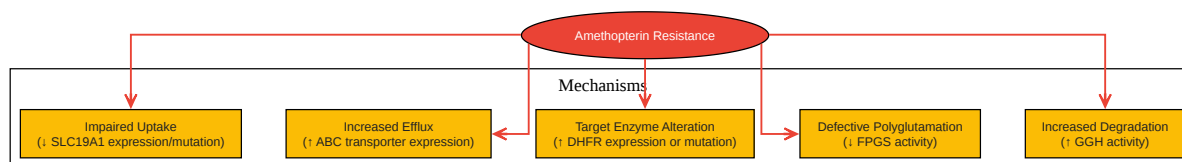
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Caption: Amethopterin's mechanism of action in a cancer cell.



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Caption: Workflow for intracellular Amethopterin quantification.



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Caption: Mechanisms of Amethopterin resistance in cancer cells.

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